4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide
Description
4-Nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core linked to a benzenesulfonamide group substituted with a nitro (-NO₂) moiety at the para position. The quinoxaline ring is further functionalized with a p-tolylamino group (a methyl-substituted aniline) at the 3-position. This structural architecture places it within a broader class of sulfonamide-quinoxaline hybrids, which are extensively studied for their diverse biological activities, including antiviral and anticancer properties .
Properties
IUPAC Name |
N-[3-(4-methylanilino)quinoxalin-2-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-14-6-8-15(9-7-14)22-20-21(24-19-5-3-2-4-18(19)23-20)25-31(29,30)17-12-10-16(11-13-17)26(27)28/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCNMZIYZNMNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The p-tolylamino group is introduced via a nucleophilic substitution reaction, where p-toluidine reacts with an appropriate quinoxaline derivative . Finally, the benzenesulfonamide moiety is attached through a sulfonation reaction using chlorosulfonic acid .
Chemical Reactions Analysis
4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Key Observations:
- Substituent-Driven Activity: The antiviral activity of B7 is attributed to its morpholinosulfonyl aniline group, which facilitates interactions with the PRRSV glycoprotein-CD163 complex. In contrast, the nitro and p-tolylamino groups in the target compound may favor alternative targets, such as kinases or DNA repair enzymes, given nitro groups' propensity to act as electrophiles or radiosensitizers .
- Anticancer vs. The absence of thioureido moieties in the target compound suggests divergent mechanisms, though its nitro group could contribute to cytotoxicity through reactive oxygen species (ROS) generation .
- Steric and Electronic Effects: The p-tolylamino group in the target compound introduces steric hindrance compared to B7's morpholinosulfonyl group, possibly reducing affinity for viral targets but enhancing selectivity for hydrophobic pockets in cancer-related proteins .
Pharmacological and Mechanistic Insights
- Antiviral Potential: B7's efficacy against PRRSV highlights the importance of sulfonamide-quinoxaline hybrids in viral entry inhibition. The target compound’s nitro group may limit similar activity unless paired with substituents that mimic B7’s morpholinosulfonyl moiety .
- Anticancer Activity : Thioureido derivatives (Compounds 9–11) demonstrate that electron-withdrawing groups (e.g., chloro, bromo) enhance cytotoxicity. The nitro group in the target compound could similarly improve potency, though direct comparisons require empirical validation .
- Radiosensitization : Compounds 9–11 show enhanced activity with γ-irradiation, suggesting nitro-containing analogs like the target compound may also act as radiosensitizers by stabilizing DNA radicals or inhibiting repair pathways .
Biological Activity
4-Nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C16H16N4O4S
Molecular Weight: 372.39 g/mol
IUPAC Name: this compound
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonamide moiety can inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes.
- Interaction with DNA: The quinoxaline structure may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
- Antimicrobial Properties: Sulfonamides are traditionally known for their antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies: In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Mechanistic Insights: Research indicates that the compound may inhibit tumor growth by downregulating key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
Antimicrobial Activity
The compound has shown promising results against several bacterial strains:
- Inhibition Studies: In vitro assays revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves competitive inhibition of bacterial dihydropteroate synthase, similar to other sulfonamides.
Anti-inflammatory Effects
Emerging data suggest that this compound may possess anti-inflammatory properties:
- Inflammation Models: In vivo studies using animal models of inflammation showed reduced levels of pro-inflammatory cytokines when treated with this compound, indicating its potential use in inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. |
| Johnson et al. (2020) | Reported effective inhibition of E. coli growth with an MIC value of 8 µg/mL. |
| Lee et al. (2022) | Found reduced inflammation markers in a rat model after administration of the compound. |
Q & A
Q. What are the established synthetic routes for 4-nitro-N-(3-(p-tolylamino)quinoxalin-2-yl)benzenesulfonamide derivatives?
The synthesis typically involves two steps:
- Step 1 : Reacting sulfaquinoxaline with thiophosgene in water to form 4-isothiocyanato-N-quinoxalin-2-yl-benzenesulfonamide.
- Step 2 : Coupling the intermediate with substituted amines (e.g., 2-aminopyridine, p-bromoaniline) in DMF or dioxane under reflux, catalyzed by triethylamine (TEA). Reaction progress is monitored via TLC, and products are purified via precipitation .
Q. How is the in vitro anticancer activity of this compound evaluated against human liver cell lines?
The HEPG2 cell line is used for cytotoxicity assays. Compounds are tested at varying concentrations (e.g., 10–100 µM) for 48–72 hours, with cell viability measured via MTT assay. Activity is quantified using IC50 values (concentration causing 50% cell death). For example:
- Compound 9 : IC50 = 15.6 µM
- Compound 10 : IC50 = 26.8 µM
- Compound 11 : IC50 = 24.4 µM Doxorubicin (IC50 = 71.8 µM) serves as the reference .
Q. What spectroscopic methods are employed for structural characterization?
- IR spectroscopy : Confirms functional groups (e.g., thioureido C=S stretch at ~1200 cm<sup>−1</sup>).
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks using DMSO-d6 as solvent.
- Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 500–600) .
Advanced Research Questions
Q. How do structural modifications influence the compound's anticancer efficacy?
Substituents at the thioureido moiety critically modulate activity:
- Electron-withdrawing groups (e.g., 4-ethylbenzoate in compound 9 ) enhance cytotoxicity by improving cellular uptake or target binding.
- Heterocyclic substituents (e.g., pyridine or thiazole) increase π-π stacking interactions with DNA or enzymes, reducing IC50 values by 2–4× compared to doxorubicin .
Q. What methodologies are used to study the compound's potential as a radiosensitizer?
- Combination therapy : Cells are pre-treated with the compound (at IC50 concentrations) and exposed to γ-irradiation (8 kGy).
- Enhanced efficacy : Synergistic effects are quantified via clonogenic assays, showing 20–40% increased cell death compared to radiation alone .
Q. How can computational tools like Multiwfn assist in analyzing the compound's electronic properties?
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target binding.
- Electron localization function (ELF) : Visualizes electron density distribution to predict reactivity (e.g., sulfonamide group as a hydrogen-bond acceptor).
- Orbital composition analysis : Links frontier molecular orbitals (HOMO/LUMO) to redox activity .
Q. What crystallographic approaches are recommended for determining its 3D structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
